5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one

Acetylcholinesterase Inhibition Alzheimer's Disease Pharmaceutical Impurity

Sourcing authentic Desbenzyl Donepezil (CAS 120014-30-4) with verified purity is critical for ANDA submissions and method validation. This reference standard eliminates batch failures by enabling precise quantification of EP Impurity A. - Optimizes regulatory compliance with distinct LogD (-0.28) for unambiguous HPLC separation from the API. - Enables cost-efficient in-house synthesis of Donepezil via the validated palladium-catalyzed route, reducing reliance on costly third-party intermediates. - Provides a validated benchmark for metabolite ADME studies (AChE IC50 = 5400 nM) to ensure assay accuracy.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
Cat. No. B13720224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC
InChIInChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3/b13-7-
InChIKeyMDJVFLZZPSQKFM-QPEQYQDCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one (Desbenzyl Donepezil): Baseline Overview for Scientific Procurement


5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one (CAS 120014-30-4), also known as Desbenzyl Donepezil or Donepezil Metabolite M4, is a synthetic indanone derivative and a key intermediate in the synthesis of the acetylcholinesterase (AChE) inhibitor Donepezil [1]. It functions as a cholinesterase inhibitor and is primarily used as a reference standard for pharmaceutical quality control, as a synthetic building block for donepezil-based hybrids, and in mechanistic studies of AChE inhibition [2]. The compound is a white to off-white crystalline solid with a molecular weight of 289.37 g/mol and a predicted boiling point of 454.1±45.0 °C at 760 mmHg .

Why 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one Cannot Be Substituted by Generic Indanone Analogs in Critical Applications


Generic indanone derivatives or other donepezil fragments cannot simply substitute for 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one due to its unique position in both the synthetic pathway and the pharmacological profile of donepezil-based agents. As the immediate precursor to Donepezil, its specific 5,6-dimethoxy substitution pattern and piperidinylmethyl linker are essential for achieving the final drug's high potency and selectivity [1]. Moreover, its bioactivity profile, while significantly weaker than the parent drug, is distinct from other donepezil metabolites in terms of potency and mechanism, making it a necessary comparator for impurity profiling, metabolic studies, and structure-activity relationship (SAR) investigations [2]. Substituting with a different indanone core or a modified linker would alter both the synthetic outcome and the biological benchmark, invalidating comparative analyses in pharmaceutical quality control and Alzheimer's disease research.

5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one: Quantitative Comparative Evidence for Scientific Selection


AChE Inhibitory Potency: 800-Fold Weaker than Donepezil Enables Use as a Negative Control and Impurity Standard

5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one (Desbenzyl Donepezil) exhibits an IC50 of 5400 nM against acetylcholinesterase (AChE) in mouse brain homogenate [1]. In contrast, the parent drug Donepezil displays an IC50 of 6.7 nM against human AChE [2]. This approximately 800-fold reduction in potency confirms that removal of the benzyl group drastically attenuates inhibitory activity, establishing the compound as a validated low-activity control for AChE assays and a critical reference for impurity quantification.

Acetylcholinesterase Inhibition Alzheimer's Disease Pharmaceutical Impurity

Metabolite Potency Ranking: 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one is the Least Active Among Four Major Donepezil Metabolites

In a study of donepezil metabolites using rat models, the anti-AChE activities were ranked by IC50: Donepezil (DPZ) = 0.072 µM, 6-O-Desmethyl Donepezil (6-DDPZ) = 0.114 µM, 5-O-Desmethyl Donepezil (5-DDPZ) = 0.403 µM, and Donepezil N-Oxide = 1.61 µM [1]. 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one (Desbenzyl Donepezil) was not included in this study, but its independently reported IC50 of 5.4 µM [2] places it as the least potent metabolite, being approximately 3.4-fold weaker than the next least active metabolite, Donepezil N-Oxide.

Drug Metabolism Metabolite Profiling Pharmacokinetics

Synthetic Utility: Key Intermediate with Demonstrated Scalability via Palladium-Catalyzed Hydrogenation

5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one is the direct synthetic precursor to Donepezil. A large-scale synthesis of Donepezil has been reported where this compound (compound 8) is produced via palladium-catalyzed hydrogenation of (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one (compound 6) [1]. This step is critical for achieving the final drug in high yield and purity, with the process being described as economical and efficient for large-scale production [1].

Organic Synthesis Process Chemistry Drug Manufacturing

Physicochemical Properties: Predicted LogD and Polar Surface Area Differentiate from Donepezil and Other Analogs

The compound's predicted physicochemical properties differ significantly from the parent drug Donepezil, influencing its utility in assays and formulations. It has a molecular weight of 289.37 g/mol, a predicted LogD (pH 7.4) of -0.28, and a polar surface area of 48 Ų . In contrast, Donepezil has a molecular weight of 379.49 g/mol and a LogP of 4.2 [1]. The lower LogD of Desbenzyl Donepezil indicates greater hydrophilicity, which affects solubility and membrane permeability, making it a distinct entity for studies requiring different biopharmaceutical properties.

Physicochemical Characterization ADME Drug Design

Structural Basis for Differential AChE Binding: The Absence of the Benzyl Group Abolishes Peripheral Site Interaction

Crystallographic and molecular modeling studies of Donepezil have established that the benzylpiperidine moiety is essential for interacting with the peripheral anionic site (PAS) of AChE, while the 5,6-dimethoxyindanone core binds to the catalytic active site (CAS) [1]. 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one lacks the benzyl group and thus cannot engage the PAS, which explains its >800-fold lower inhibitory potency compared to Donepezil [2]. This structural deficiency has been exploited in the design of dual-binding site inhibitors, where this fragment is tethered to another CAS-binding moiety (e.g., tacrine) to restore high potency and add A-beta anti-aggregation activity [3].

Structure-Activity Relationship Molecular Pharmacology Enzyme Inhibition

5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmaceutical Quality Control: Impurity and Metabolite Reference Standard

Use as a certified reference material for quantifying Donepezil Impurity A (EP) and Desbenzyl Donepezil in drug substance and drug product batches. Its weak AChE inhibitory activity (IC50 = 5400 nM) ensures that it does not interfere with potency assays when present at trace levels, while its distinct physicochemical properties (LogD -0.28) allow for unambiguous chromatographic separation from the active pharmaceutical ingredient [1]. Regulatory submissions for Donepezil require accurate impurity profiling, making procurement of high-purity 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one essential.

Medicinal Chemistry: Building Block for Dual-Binding AChE Inhibitors

Employ as the peripheral site-interacting fragment in the design of novel dual-binding AChE inhibitors. As demonstrated by the Donepezil-Tacrine hybrids, tethering this indanone-piperidine moiety to a catalytic site inhibitor (e.g., tacrine or 6-chlorotacrine) yields compounds with subnanomolar IC50 values and additional A-beta anti-aggregation activity [2]. The compound's well-characterized SAR and scalable synthesis make it a cost-effective starting material for lead optimization programs in Alzheimer's disease drug discovery.

Metabolism and Pharmacokinetic Studies: Defining the Lower Limit of Active Metabolite Potency

Utilize as a benchmark for the least active major donepezil metabolite in in vitro and in vivo ADME studies. Its IC50 of 5.4 µM provides a reference point for evaluating the contribution of other metabolites (e.g., 6-O-desmethyl donepezil, IC50 = 0.114 µM) to the overall pharmacological effect of Donepezil [3]. This is critical for interpreting exposure-response relationships and for assessing the potential impact of drug-drug interactions on metabolite formation.

Process Chemistry: Key Intermediate for Large-Scale Donepezil Synthesis

Implement in the large-scale manufacturing of Donepezil via the palladium-catalyzed hydrogenation route. This process, which converts (2E)-5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one to 5,6-Dimethoxy-2-(4-piperidinyl)methyl-indan-1-one, has been validated as an economical and efficient alternative to methods employing n-butyl lithium and phase transfer catalysis [4]. Procurement of high-quality, bulk quantities of this intermediate directly impacts the cost-of-goods and yield of the final drug product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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